molecular formula C10H7NO B11919721 2H-Indeno[1,2-D]isoxazole CAS No. 42339-01-5

2H-Indeno[1,2-D]isoxazole

Cat. No.: B11919721
CAS No.: 42339-01-5
M. Wt: 157.17 g/mol
InChI Key: UZKFCSDDXVYADZ-UHFFFAOYSA-N
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Description

2H-Indeno[1,2-D]isoxazole is a heterocyclic compound that features a fused ring system combining an indene and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indeno[1,2-D]isoxazole typically involves cyclization reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free methods have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scalability, such as using eco-friendly solvents and catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[1,2-D]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2H-Indeno[1,2-D]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Indeno[1,2-D]isoxazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indeno[1,2-D]isoxazole is unique due to its specific fused ring system, which combines the properties of both indene and isoxazole. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

42339-01-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-indeno[1,2-d][1,2]oxazole

InChI

InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-11-12-10/h1-6,11H

InChI Key

UZKFCSDDXVYADZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CNO3

Origin of Product

United States

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